2-Amino-4-(methylthio)phenol

説明

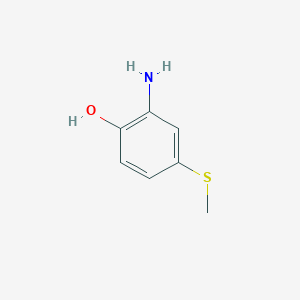

2-Amino-4-(methylthio)phenol (CAS: Not explicitly provided in evidence) is an aromatic compound featuring an amino group (-NH₂) at position 2, a hydroxyl group (-OH) at position 4, and a methylthio (-SCH₃) substituent.

特性

分子式 |

C7H9NOS |

|---|---|

分子量 |

155.22 g/mol |

IUPAC名 |

2-amino-4-methylsulfanylphenol |

InChI |

InChI=1S/C7H9NOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |

InChIキー |

QYZVGTFFURZZSB-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC(=C(C=C1)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 4-chloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a reducing agent like iron powder or tin chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation is often employed for the reduction step, using catalysts like palladium on carbon (Pd/C) to achieve high yields and selectivity.

化学反応の分析

Types of Reactions

2-Amino-4-(methylthio)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can further modify the amino or methylthio groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation with Pd/C are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified amino or methylthio derivatives.

Substitution: Various substituted phenol derivatives.

科学的研究の応用

2-Amino-4-(methylthio)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-Amino-4-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

類似化合物との比較

Key Difference :

- Applications: Ecological signaling vs.

Sulfonyl vs. Methylthio Derivatives

2-Amino-4-(Methylsulfonyl)Phenol (CAS: Not provided; ) replaces the methylthio (-SCH₃) group with a methylsulfonyl (-SO₂CH₃) moiety. This modification significantly alters electronic and physical properties:

The sulfonyl derivative’s higher polarity enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical intermediates.

Thiazole-Containing Aminophenols

2-(2-Amino-thiazol-4-yl)-4-methyl-phenol (CAS: 103037-98-5; ) incorporates a thiazole ring, introducing heterocyclic rigidity and π-conjugation. This structural feature contrasts with the linear methylthio group in the target compound:

- Stability : The thiazole ring increases thermal stability and resistance to oxidation.

- Applications: Potential use in medicinal chemistry (e.g., antimicrobial agents) due to thiazole’s prevalence in bioactive molecules.

Substituted Aminophenols with Bulky Groups

2-Amino-4-(benzyloxy)phenol (CAS: 102580-07-4; ) and 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol (CAS: 30817-90-4; ) feature bulky substituents (benzyloxy, cyclohexyl). These groups:

- Solubility : Reduce water solubility compared to the methylthio group.

- Applications : High-performance polymers (e.g., polyimides for aerospace) due to enhanced thermal stability .

Amino-Alcohol Derivatives

2-Amino-2-[4-(methylthio)phenyl]ethanol (CAS: 910443-19-5; ) combines amino, hydroxyl, and methylthio groups on a benzene ring. Compared to this compound:

- Stereochemistry: Chiral center in the ethanol moiety enables enantioselective applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。